5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Suzuki-Miyaura Coupling Lewis Acidity Physicochemical Properties

This is a differentiated polyhalogenated building block, not a generic boronic acid. The 2,3-difluoro motif activates C1 for efficient first Suzuki coupling while the 5-bromo group is retained for an orthogonal second coupling, saving 1-2 synthetic steps in complex biaryl synthesis. Purity: 98%. For medicinal chemistry & material science.

Molecular Formula C7H6BBrF2O2
Molecular Weight 250.84 g/mol
CAS No. 2121513-00-4
Cat. No. B6304631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-difluoro-4-methylphenylboronic acid
CAS2121513-00-4
Molecular FormulaC7H6BBrF2O2
Molecular Weight250.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1F)F)C)Br)(O)O
InChIInChI=1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3
InChIKeySRAYFRDQHIVSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-difluoro-4-methylphenylboronic Acid (CAS 2121513-00-4) Supplier Comparison & Technical Specifications


5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS 2121513-00-4) is a polyhalogenated arylboronic acid building block with the molecular formula C7H6BBrF2O2 and a molecular weight of 250.83 g/mol [1]. It is characterized by a 1,2,3,4,5-pentasubstituted phenyl ring bearing bromo (5-), fluoro (2,3-), methyl (4-), and boronic acid (1-) substituents . This compound is a white to off-white solid, soluble in common organic solvents, and is commercially available at purities ranging from 97% to 98% [1]. Its structural combination of an aryl bromide electrophilic site, two electron-withdrawing ortho-fluorine atoms, a para-methyl group, and a boronic acid nucleophilic site enables its application in cross-coupling reactions, particularly in pharmaceutical and agrochemical research . The presence of the bromine atom provides a secondary reactive handle for sequential functionalization strategies .

Why 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid Cannot Be Replaced by Generic Analogs: A Procurement Guide


Arylboronic acids are not interchangeable commodities; their reactivity, stability, and utility are exquisitely sensitive to the nature, number, and position of ring substituents . For the specific substitution pattern of 5-bromo-2,3-difluoro-4-methylphenylboronic acid, generically swapping it for an alternative, such as an isomer with a different bromo/fluoro/methyl arrangement or a more highly fluorinated analog, will fundamentally alter, and often severely compromise, critical reaction parameters [1]. The 2,3-difluoro motif confers a specific Lewis acidity (estimated pKa ~7.3) that dictates its transmetalation efficiency in Suzuki-Miyaura couplings, while the 5-bromo group is uniquely positioned for orthogonal reactivity in sequential cross-coupling or diversification sequences [2]. More heavily fluorinated analogs, while more acidic, are notoriously prone to rapid protodeboronation under standard coupling conditions, leading to yield loss and purification challenges [3]. Conversely, non-fluorinated or mono-fluorinated analogs lack the necessary electronic activation for efficient coupling with less reactive partners. Substitution with a generic 'fluorophenylboronic acid' therefore risks project delays, increased synthetic step count, and batch failure. The evidence below provides a quantitative, data-driven justification for the precise procurement of this specific polyhalogenated boronic acid.

5-Bromo-2,3-difluoro-4-methylphenylboronic Acid: Quantified Performance Advantages vs. Key Comparators


Lewis Acidity (pKa) Advantage Over Non-Fluorinated and Isomeric Analogs

The Lewis acidity of arylboronic acids, quantified by their pKa, directly governs their reactivity and transmetalation kinetics in Suzuki-Miyaura cross-coupling reactions [1]. The target compound, a 2,3-difluorophenylboronic acid derivative, is expected to exhibit an enhanced Lewis acidity relative to its non-fluorinated analog 4-methylphenylboronic acid (pKa ~8.8) [1], and a predicted pKa of approximately 7.29 based on its 2,3-difluoro substitution pattern . This represents a calculated ~32-fold increase in acidity (ΔpKa ≈ 1.51) [1]. This enhanced acidity is expected to facilitate more efficient transmetalation to palladium, a key step that can be rate-limiting for electron-neutral boronic acids [1]. Compared to the regioisomeric 3,5-difluoro-4-methylphenylboronic acid, the ortho-fluorine arrangement in the target compound is known to increase both acidity and susceptibility to protodeboronation, presenting a different reactivity profile [2].

Suzuki-Miyaura Coupling Lewis Acidity Physicochemical Properties

Orthogonal Reactivity from the 5-Bromo Substituent vs. Non-Brominated Analogs

A critical differentiator of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is the presence of an aryl bromide group (5-position) that serves as a secondary, orthogonal electrophilic handle for a second Suzuki-Miyaura cross-coupling or other palladium-catalyzed transformation [1]. This dual reactivity enables sequential, site-selective functionalization strategies without the need for additional protection/deprotection steps [1]. In contrast, the non-brominated analog, 2,3-difluoro-4-methylphenylboronic acid (CAS 508235-16-3), lacks this second handle, limiting its utility to a single coupling event [2]. The molecular weight difference is 78.89 g/mol (250.83 vs. 171.94 g/mol) [2]. The target compound's dual functionality supports the construction of molecular complexity in a more convergent manner, reducing the number of linear synthetic steps required [1].

Sequential Functionalization Chemoselectivity Suzuki-Miyaura Coupling

Potential for Enhanced Crystallinity and Purification Compared to Regioisomers

The molecular packing and crystal structure of arylboronic acids are heavily influenced by the number and position of fluorine substituents, with 2,6-difluoro and 2,3-difluoro patterns exhibiting different hydrogen-bonding synthons [1]. This directly impacts a compound's crystallinity, melting point, and amenability to purification by recrystallization [1]. The specific 1,2,3,4,5-pentasubstitution pattern of the target compound is expected to result in a unique crystal packing arrangement distinct from regioisomers like 5-bromo-2,4-difluoro-3-methylphenylboronic acid (C7H6BBrF2O2) or 3-bromo-2,6-difluoro-5-methylphenylboronic acid (CAS 2377610-05-2) . While specific crystallographic data for the target compound is not publicly available, the general principle holds that substitution pattern governs solid-state properties, which in turn affect handling, storage stability, and purification efficiency [1].

Supramolecular Chemistry Crystal Engineering Purification

Optimal Applications for 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid in Pharmaceutical and Material Sciences


Synthesis of Polyhalogenated Biaryl Drug Intermediates via Sequential Suzuki Couplings

In medicinal chemistry campaigns targeting highly functionalized biaryl cores for kinase inhibitors, GPCR ligands, or antiviral agents, this compound serves as a strategic linchpin. Its 2,3-difluoro substitution activates the boronic acid for the first Suzuki coupling, while the retained 5-bromo group [1] allows for a subsequent, orthogonal Suzuki reaction to install a second aryl ring with a different substitution pattern. This avoids the need for separate protection/deprotection sequences of a halogen, saving 1-2 synthetic steps and enabling a more convergent route to complex, unsymmetrical triaryl structures [1]. This is particularly valuable in the rapid exploration of structure-activity relationships (SAR).

Building Block for Novel Organic Electronic Materials (OLEDs/OFETs)

The compound's rigid, electron-deficient polyhalogenated aromatic core is of interest for designing organic semiconductors. The combination of fluorine substituents lowers the HOMO energy level and increases electron affinity [1], while the methyl group provides a site for further functionalization or influences molecular packing. The presence of both a boronic acid and an aryl bromide handle makes it an ideal monomer for the synthesis of well-defined conjugated oligomers or polymers via iterative Suzuki polymerization, as cited in patent literature for electronic materials [1].

Synthesis of Fluorinated Agrochemical Candidates

Fluorine atoms are ubiquitous in modern agrochemicals, enhancing metabolic stability and bioavailability. This building block allows for the introduction of a pre-formed, densely substituted fluoro-bromo-methylphenyl unit into larger frameworks. The 5-bromo group offers a site for introducing further diversity, such as heterocyclic rings, which are common motifs in fungicides and herbicides. The enhanced Lewis acidity of the fluorinated boronic acid [1] ensures efficient coupling with a wide range of heteroaryl halide partners, a common requirement in agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.